Bms ccr2 22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

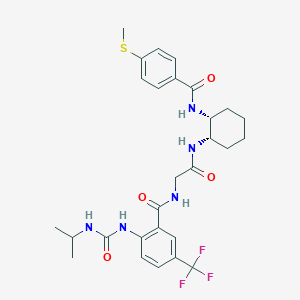

N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPXYDUJQWENPM-XZOQPEGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445479-97-0 |

Source

|

| Record name | rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445479-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BMS CCR2 22

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2-CCR2 axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as in the tumor microenvironment. This compound, by specifically blocking this interaction, holds significant therapeutic potential in these pathological conditions. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action: Competitive Antagonism of CCR2

This compound functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, thereby preventing the binding of its endogenous ligand, CCL2. This blockade of the ligand-receptor interaction is the primary mechanism through which this compound exerts its pharmacological effects. The binding of CCL2 to CCR2 normally initiates a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation. By occupying the receptor, this compound effectively inhibits these downstream signaling pathways.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value (nM) | Reference |

| Radioligand Binding Assay | IC50 | 5.1 | [1][2][3] |

| Calcium Flux Assay | IC50 | 18 | [1] |

| Chemotaxis Assay | IC50 | 1 |

Signaling Pathways Modulated by this compound

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling cascades, primarily through Gαi proteins. These pathways are central to the biological functions mediated by this axis. This compound, by preventing CCL2 binding, effectively inhibits these signaling events. The key pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

PI3K/Akt Signaling Pathway

Upon CCL2 binding, the activated G protein complex can stimulate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, promoting cell survival, proliferation, and migration. By blocking the initial ligand-receptor interaction, this compound prevents the activation of this pro-survival and pro-migratory pathway.

MAPK/ERK Signaling Pathway

The activation of CCR2 by CCL2 can also trigger the MAPK/ERK signaling cascade. This pathway involves a series of protein kinases that ultimately lead to the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus and regulates the activity of transcription factors involved in cell proliferation, differentiation, and inflammation. This compound inhibits the initiation of this signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR2 receptor.

Objective: To determine the IC50 value of this compound for the displacement of a radiolabeled ligand from the CCR2 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

-

Radiolabeled CCR2 ligand (e.g., [125I]-CCL2).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR2 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit CCL2-induced intracellular calcium mobilization.

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced calcium flux in CCR2-expressing cells.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytes or a stable cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

CCL2.

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

-

Harvest CCR2-expressing cells and load them with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.

-

Dispense the cells into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Place the plate in a FLIPR instrument and measure the baseline fluorescence.

-

Add a fixed concentration of CCL2 (typically the EC80) to all wells to stimulate the cells.

-

Continuously measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the CCL2-induced calcium response.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chemotaxis Assay

This assay directly assesses the ability of this compound to block the migration of cells towards a CCL2 gradient.

Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced chemotaxis of CCR2-expressing cells.

Materials:

-

CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells).

-

Chemotaxis chamber (e.g., Transwell inserts with a porous membrane).

-

CCL2.

-

This compound at various concentrations.

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Cell staining and quantification method (e.g., Calcein-AM staining and fluorescence measurement, or manual cell counting).

Procedure:

-

Isolate and prepare CCR2-expressing cells. The cells are typically starved in a low-serum medium for a few hours before the assay.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Place the chemotaxis buffer containing CCL2 in the lower chamber of the Transwell plate.

-

Add the pre-incubated cells to the upper chamber (the Transwell insert).

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 2-4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring the fluorescence or by lysing the cells and measuring a cellular component.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the number of migrated cells compared to the control (CCL2 alone).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

This compound is a highly potent and selective antagonist of the CCR2 receptor. Its core mechanism of action is the competitive blockade of CCL2 binding, which in turn inhibits the activation of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This inhibition of CCR2 signaling translates into a potent anti-chemotactic effect on monocytes and macrophages. The well-characterized in vitro pharmacological profile of this compound, supported by robust experimental data, establishes it as a valuable tool for investigating the role of the CCL2-CCR2 axis in various diseases and as a promising therapeutic candidate for the treatment of inflammatory and fibrotic conditions.

References

An In-depth Technical Guide to the Function of BMS CCR2 22

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22, also known as BMS-741672, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the migration of monocytes and other immune cells to sites of inflammation.[3][4] This axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as in cancer progression, making CCR2 a compelling therapeutic target.[5] This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Core Function and Mechanism of Action

This compound functions as a high-affinity antagonist of CCR2, competitively inhibiting the binding of CCL2. This blockade prevents the intracellular signaling cascades that are normally initiated upon ligand binding, thereby inhibiting downstream cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators. The antagonism of this compound has been shown to effectively reduce the infiltration of inflammatory monocytes and macrophages in various preclinical models.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its related compound, BMS-741672.

| Parameter | This compound | BMS-741672 | Reference |

| CCR2 Binding Affinity (IC₅₀) | 5.1 nM | 1.1 nM | |

| Calcium Flux Inhibition (IC₅₀) | 18 nM | - | |

| Chemotaxis Inhibition (IC₅₀) | 1 nM | 0.67 nM | |

| Selectivity over CCR5 | >700-fold | >700-fold |

Table 1: In Vitro Potency and Selectivity of this compound and BMS-741672.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 51% | |

| Oral Bioavailability | Cynomolgus Monkey | 46% | |

| Half-life (t₁/₂) (IV) | Rat | 5.1 h | |

| Half-life (t₁/₂) (IV) | Cynomolgus Monkey | 3.2 h |

Table 2: Pharmacokinetic Properties of BMS-741672.

Signaling Pathways

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways. The primary signaling pathways modulated by the CCL2-CCR2 axis include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation.

-

Mitogen-activated protein kinase (MAPK) Pathway: This includes cascades such as p38 MAPK, which are involved in inflammation and cell migration.

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a key role in cytokine signaling and immune responses.

The inhibition of these pathways by this compound ultimately leads to a reduction in inflammatory cell recruitment and activity. For instance, a CCR2 antagonist has been shown to suppress CCL2-mediated upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation and cell invasion.

Caption: CCL2-CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CCR2 antagonists like this compound.

CCR2 Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or cell lines expressing human CCR2 (e.g., THP-1).

-

Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2).

-

This compound or other test compounds.

-

Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (binding buffer without BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a suspension of cells (e.g., 1 x 10⁶ cells/well) in binding buffer.

-

Add increasing concentrations of this compound or test compound to the cell suspension.

-

Add a fixed concentration of radiolabeled CCL2 (typically at its K_d value).

-

Incubate the mixture for a specified time (e.g., 60-90 minutes) at room temperature or 37°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Caption: Workflow for a CCR2 radioligand binding assay.

Calcium Flux Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization.

Materials:

-

CCR2-expressing cells (e.g., THP-1 or transfected HEK293 cells).

-

CCL2.

-

This compound or other test compounds.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer.

Procedure:

-

Plate CCR2-expressing cells in a microplate and culture overnight.

-

Load the cells with a calcium-sensitive dye by incubating with the dye solution for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or test compound.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of CCL2 to stimulate the cells.

-

Immediately measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

Calculate the IC₅₀ value based on the inhibition of the CCL2-induced calcium flux.

Caption: Workflow for a calcium flux assay.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Materials:

-

CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells).

-

CCL2.

-

This compound or other test compounds.

-

Chemotaxis chamber (e.g., Transwell or Boyden chamber) with a porous membrane.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Cell staining dye (e.g., Calcein AM) or a method for cell counting.

Procedure:

-

Place assay medium containing CCL2 in the lower chamber of the chemotaxis plate.

-

Pre-incubate CCR2-expressing cells with varying concentrations of this compound or test compound.

-

Place the cell suspension in the upper chamber (the insert with the porous membrane).

-

Incubate the plate for a period sufficient for cell migration (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

-

Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

-

Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring fluorescence, or by lysing the cells and measuring a cellular component.

-

Calculate the IC₅₀ value based on the inhibition of cell migration.

Caption: Workflow for a chemotaxis assay.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of CCR2. Its ability to block the CCL2-CCR2 signaling axis and inhibit the migration of inflammatory cells provides a strong rationale for its investigation in a variety of diseases. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on CCR2-targeted therapies.

References

- 1. Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. escholarship.org [escholarship.org]

- 4. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the BMS CCR2 22 and CCL2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CC Chemokine Ligand 2 (CCL2) and its receptor CCR2 signaling pathway, a critical axis in inflammatory and fibrotic diseases. It details the mechanism and properties of BMS CCR2 22, a potent and specific antagonist of CCR2, presenting key preclinical data and detailed experimental methodologies.

The CCL2-CCR2 Signaling Pathway: A Central Regulator of Monocyte Trafficking

The CCL2-CCR2 signaling axis plays a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation and tissue injury. CCL2, also known as Monocyte Chemoattractant Protein-1 (MCP-1), is a chemokine that binds with high affinity to the G protein-coupled receptor (GPCR), CCR2. This interaction triggers a cascade of downstream signaling events crucial for cell migration and activation.

Upon CCL2 binding, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the p38 mitogen-activated protein kinase (MAPK) pathway. These pathways orchestrate a variety of cellular responses, including chemotaxis, proliferation, survival, and cytokine production. The dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, as well as cancer.

This compound: A Potent and Specific CCR2 Antagonist

This compound is a small molecule antagonist that exhibits high affinity and potent functional antagonism for the CCR2 receptor.[1][2][3][4] By binding to CCR2, this compound effectively blocks the downstream signaling initiated by CCL2, thereby inhibiting monocyte chemotaxis and other inflammatory responses.

In Vitro Activity of this compound

The following table summarizes the key in vitro activity parameters of this compound.

| Parameter | Value (nM) | Assay Type |

| Binding IC50 | 5.1 | Radioligand Binding Assay |

| Calcium Flux IC50 | 18 | Calcium Mobilization Assay |

| Chemotaxis IC50 | 1 | Monocyte Chemotaxis Assay |

| hMCP-1 Internalization IC50 | ~2 | Fluorescently Labeled hMCP-1 Internalization Assay |

| Binding IC50 (Wild-Type CCR2) | 7.5 | Radioligand Binding Assay |

| Binding IC50 (E291A Mutant CCR2) | 3.7 | Radioligand Binding Assay |

Data sourced from multiple suppliers and research articles.[1] It is important to note that a specific Ki value for this compound has not been publicly disclosed in the reviewed literature.

Pharmacokinetics of Related BMS CCR2 Antagonists

| Compound | Species | Oral Bioavailability (%) | T1/2 (IV) (h) |

| BMS-741672 | Rat | 51 | 5.1 |

| BMS-741672 | Cynomolgus Monkey | 46 | 3.2 |

Data for BMS-741672.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CCR2 antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound to the CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2

-

[125I]-CCL2 (radioligand)

-

This compound or other test compounds

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

-

96-well plates

-

Glass fiber filter mats

-

Scintillation counter

Protocol:

-

Membrane Preparation: Culture HEK293-hCCR2 cells to confluency. Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [125I]-CCL2 (IC50 value).

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

Materials:

-

THP-1 cells (human monocytic cell line) or other CCR2-expressing cells

-

CCL2

-

This compound or other test compounds

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Protocol:

-

Cell Preparation: Culture THP-1 cells and harvest.

-

Dye Loading: Resuspend the cells in assay buffer containing a calcium-sensitive fluorescent dye and incubate to allow the dye to load into the cells.

-

Cell Plating: Plate the dye-loaded cells into a 96-well plate.

-

Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate.

-

Stimulation: Place the plate in a FLIPR instrument and add a specific concentration of CCL2 to all wells to stimulate the cells.

-

Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the CCL2-induced calcium response (IC50 value).

Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of cells towards a chemoattractant like CCL2.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

-

CCL2

-

This compound or other test compounds

-

Chemotaxis chambers (e.g., Transwell™ inserts with a porous membrane)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability stain (e.g., Calcein AM) or a cell counter

Protocol:

-

Cell Preparation: Isolate PBMCs from healthy donor blood or culture THP-1 cells. Resuspend the cells in assay medium.

-

Assay Setup: Place the chemotaxis chambers into the wells of a 24-well plate. Add assay medium containing CCL2 to the lower chamber.

-

Compound Treatment: In the upper chamber (the insert), add the cell suspension pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period of time (e.g., 2-4 hours) to allow for cell migration.

-

Quantification of Migration:

-

Remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye like Calcein AM and measuring the fluorescence, or by directly counting the cells using a cell counter or flow cytometer.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the CCL2-induced cell migration (IC50 value).

Conclusion

The CCL2-CCR2 signaling pathway is a well-validated target for therapeutic intervention in a wide range of inflammatory and fibrotic diseases. This compound is a potent and specific antagonist of this pathway, demonstrating significant in vitro activity. The experimental protocols detailed in this guide provide a robust framework for the evaluation of CCR2 antagonists and for further research into the complex biology of the CCL2-CCR2 axis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of targeting this critical inflammatory pathway.

References

The Role of BMS CCR2 22 in Monocyte Recruitment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). We will explore its mechanism of action in inhibiting monocyte recruitment, supported by quantitative data, detailed experimental methodologies, and visualizations of the core biological and experimental processes.

Core Concept: CCR2 and Monocyte Migration

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are central to the process of monocyte trafficking in the body. This signaling axis is a critical component of the inflammatory response, responsible for guiding monocytes from the bone marrow, through the bloodstream, and into tissues where they differentiate into macrophages and dendritic cells. While essential for immune surveillance and tissue repair, dysregulation of the CCR2/CCL2 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound is a small molecule antagonist designed to inhibit this signaling pathway, thereby reducing the recruitment of monocytes to sites of inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) | Reference |

| Radioligand Binding | IC50 | 5.1 | [1][2] |

| Chemotaxis Assay | IC50 | 1 | [2] |

| Calcium Flux Assay | IC50 | 18 | |

| MCP-1 Internalization | IC50 | ~2 |

Table 2: Binding Affinity for CCR2 Mutants

| Receptor Type | Parameter | Value (nM) | Reference |

| Wild-type CCR2 | IC50 | 7.5 | |

| E291A Mutant CCR2 | IC50 | 3.7 |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the activity of this compound.

In Vitro Monocyte Chemotaxis Assay

This assay is fundamental to assessing the ability of this compound to block the migration of monocytes towards a chemoattractant.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in preventing MCP-1-induced monocyte migration.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated primary human monocytes (e.g., CD14+ selected).

-

This compound (CAS 445479-97-0).

-

Recombinant human MCP-1 (CCL2).

-

Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane).

-

Assay buffer (e.g., HBSS with 25 mM HEPES and 0.1% BSA).

-

Cell viability stain (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paquette density gradient centrifugation. For a more purified system, monocytes can be further isolated from PBMCs using CD14 magnetic beads. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.

-

Assay Setup:

-

In the lower wells of the chemotaxis chamber, add assay buffer containing a predetermined optimal concentration of MCP-1 (e.g., 10 ng/mL).

-

In the upper chamber (the insert), add the monocyte cell suspension.

-

Add the different concentrations of this compound to the upper chamber with the cells. Include a vehicle control (DMSO) and a negative control (no MCP-1 in the lower well).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 1 to 4 hours to allow for cell migration.

-

Quantification:

-

After incubation, remove the upper chamber.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant GR dye) or by pre-labeling the cells with a fluorescent marker like Calcein-AM and measuring the fluorescence in the bottom well.

-

-

Data Analysis: Plot the percentage of inhibition of cell migration against the log concentration of this compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Calcium Flux Assay

This assay measures the ability of this compound to block the intracellular calcium mobilization that occurs upon MCP-1 binding to CCR2.

Objective: To determine the IC50 of this compound for the inhibition of MCP-1-induced calcium flux in CCR2-expressing cells.

Materials:

-

A cell line stably expressing human CCR2 (e.g., HEK293-CCR2) or primary human monocytes.

-

This compound.

-

Recombinant human MCP-1.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Loading: Incubate the CCR2-expressing cells with the calcium-sensitive fluorescent dye in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove any excess dye.

-

Compound Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.

-

Signal Measurement:

-

Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

-

Inject a solution of MCP-1 into the wells to stimulate the cells.

-

Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis: The increase in fluorescence upon MCP-1 stimulation is indicative of calcium flux. Calculate the percentage of inhibition of this signal at each concentration of this compound. Determine the IC50 value by plotting the inhibition against the log concentration of the compound.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

References

BMS CCR2 22: A Technical Overview of its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS CCR2 22 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key mediator in the migration of monocytes and macrophages to sites of inflammation.[1] Developed by Bristol-Myers Squibb, this small molecule has been instrumental in preclinical studies investigating the role of the CCR2-CCL2 signaling axis in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound, based on publicly available data. It includes a summary of its potency against its primary target, its selectivity against other receptors, and detailed methodologies for the key experiments cited.

Quantitative Selectivity Profile

The following tables summarize the known quantitative data for this compound's activity at CCR2 and its selectivity against other chemokine receptors.

Table 1: Potency of this compound against Human CCR2 [1]

| Assay Type | Parameter | Value (nM) |

| Radioligand Binding | IC50 | 5.1 |

| Calcium Flux | IC50 | 18 |

| Monocyte Chemotaxis | IC50 | 1 |

Table 2: Selectivity of this compound against Other Chemokine Receptors

| Receptor | Assay Type | Compound Concentration | % Inhibition | Reference |

| CCR3 | Radioligand Binding | 10 µM | 37% | [2] |

Note: A comprehensive, publicly available selectivity panel screening this compound against a broad range of GPCRs has not been identified in the reviewed literature. The selectivity data is limited to the information presented above.

Experimental Protocols

The following are detailed descriptions of the likely experimental methodologies used to generate the potency and selectivity data for this compound, based on standard practices in the field and information from relevant publications.

Radioligand Binding Assay (CCR2 and CCR3)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Objective: To determine the IC50 value of this compound for the CCR2 and CCR3 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing human CCR2 or CCR3.

-

Radioligand: [¹²⁵I]-CCL2 for CCR2 or another appropriate radiolabeled ligand for CCR3.

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier (e.g., BSA).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Reaction Setup: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis.

Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon receptor activation by its natural ligand.

Objective: To determine the functional antagonist potency (IC50) of this compound at the CCR2 receptor.

Materials:

-

Cells: A cell line stably expressing human CCR2 and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi).

-

Calcium-sensitive dye: A fluorescent dye that exhibits a change in fluorescence intensity upon binding to calcium (e.g., Fluo-4 AM, Fura-2 AM).

-

Agonist: Human CCL2.

-

Test Compound: this compound.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) with a calcium source.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

-

Cell Plating: Seed the CCR2-expressing cells into a microplate and allow them to adhere.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye. The dye will enter the cells and be cleaved to its active, calcium-sensitive form.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Agonist Stimulation and Measurement: Place the plate in a FLIPR instrument. The instrument will add a fixed concentration of CCL2 to all wells and simultaneously measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated for each concentration, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Monocyte Chemotaxis Assay

This cell-based functional assay assesses the ability of a compound to block the directed migration of monocytes towards a chemoattractant.

Objective: To determine the functional antagonist potency (IC50) of this compound in a physiologically relevant cell migration model.

Materials:

-

Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).

-

Chemoattractant: Human CCL2.

-

Test Compound: this compound.

-

Chemotaxis Chamber: A multi-well plate with a porous membrane insert (e.g., Boyden chamber, Transwell®).

-

Assay Medium: Cell culture medium, often with reduced serum.

-

Cell Viability/Quantification Reagent: A reagent to quantify the number of migrated cells (e.g., Calcein AM, CellTiter-Glo®).

-

Plate Reader: To measure fluorescence or luminescence.

Protocol:

-

Chamber Setup: Add assay medium containing CCL2 to the lower chamber of the chemotaxis plate.

-

Cell Preparation: Pre-incubate the monocytes with varying concentrations of this compound.

-

Cell Seeding: Place the pre-incubated monocytes in the upper chamber of the insert.

-

Incubation: Incubate the plate for a period sufficient to allow cell migration through the porous membrane (typically a few hours).

-

Cell Quantification: Remove the non-migrated cells from the top of the insert. Quantify the number of cells that have migrated to the lower chamber using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways

CCR2 Signaling Pathway

This compound acts as an antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). Upon binding of its cognate ligand, CCL2, CCR2 initiates a signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and cell activation. This compound blocks these downstream effects by preventing CCL2 from binding to and activating the receptor.

Conclusion

References

An In-depth Technical Guide to BMS CCR2 22 for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS CCR2 22, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to support its application in immunology research and drug development.

Introduction to CCR2 and its Role in Immunology

The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor predominantly expressed on the surface of monocytes, macrophages, and a subset of T lymphocytes. Its primary endogenous ligand is the monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2-CCR2 signaling axis is a critical pathway in the regulation of monocyte and macrophage trafficking from the bone marrow to sites of inflammation. This recruitment of immune cells is a key pathological feature in a wide array of chronic inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.

This compound is a high-affinity, small-molecule antagonist of CCR2, designed to block the interaction between CCR2 and its ligand CCL2. By inhibiting this binding, this compound effectively prevents the migration of monocytes and macrophages to inflammatory sites, thereby targeting an upstream event in the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the in vitro potency and physicochemical properties of this compound based on publicly available data.

Table 1: In Vitro Biological Activity of this compound [1][2][3]

| Assay Type | Parameter | Value (nM) | Cell Type/System |

| Radioligand Binding Assay | IC50 | 5.1 | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| Calcium Flux Assay | IC50 | 18 | Not Specified |

| Chemotaxis Assay | IC50 | 1 | Human Peripheral Blood Mononuclear Cells (PBMCs) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 593.66 g/mol |

| Molecular Formula | C28H34F3N5O4S |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol |

| CAS Number | 445479-97-0 |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, preventing the binding of its endogenous ligand, CCL2. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and pro-inflammatory cytokine release.

The CCL2-CCR2 signaling pathway is multifaceted, involving several key downstream effectors. Upon ligand binding, CCR2, a G-protein coupled receptor, activates intracellular signaling cascades including the PI3K/Akt, JAK/STAT, and MAPK pathways. These pathways, in turn, regulate transcription factors that control genes involved in cell survival, proliferation, migration, and the production of inflammatory mediators.

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on standard methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or cell lines overexpressing CCR2

-

Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2)

-

This compound

-

Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash Buffer (Binding Buffer without BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a suspension of cells or cell membranes expressing CCR2 in binding buffer.

-

In a 96-well plate, add a fixed concentration of radiolabeled CCL2.

-

Add serial dilutions of this compound to the wells. Include control wells with no antagonist (total binding) and wells with a high concentration of unlabeled CCL2 (non-specific binding).

-

Add the cell/membrane suspension to each well.

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

Caption: General workflow for a competitive radioligand binding assay.

Calcium Flux Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization by this compound.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytes or transfected cell lines)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

CCL2

-

This compound

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorometric imaging plate reader (FLIPR) or flow cytometer

Protocol:

-

Culture CCR2-expressing cells to the appropriate density.

-

Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a fixed concentration of CCL2 (typically EC80).

-

Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

Determine the inhibitory effect of this compound and calculate the IC50 value.

References

The Role of BMS-CCR2-22 in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical signaling axis in the tumor microenvironment (TME). This pathway is instrumental in the recruitment of immunosuppressive myeloid cells, particularly tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which contribute to tumor progression, metastasis, and resistance to therapy. BMS-CCR2-22 is a potent and specific small molecule antagonist of CCR2. This document provides a comprehensive technical overview of BMS-CCR2-22, including its mechanism of action, in vitro activity, and the experimental protocols utilized to characterize its function in the context of cancer immunology. While specific in vivo anti-tumor efficacy data for BMS-CCR2-22 is not extensively available in the public domain, this guide discusses the expected immunological and anti-neoplastic effects based on the broader understanding of CCR2 inhibition in oncology.

Introduction: The CCL2-CCR2 Axis in Cancer Immunology

The CCL2-CCR2 signaling axis is a key driver of the immunosuppressive landscape within the TME.[1] Tumor cells and stromal cells secrete CCL2, which establishes a chemotactic gradient that recruits CCR2-expressing monocytes from the bone marrow and blood.[1] Upon entering the TME, these monocytes differentiate into TAMs and MDSCs. These cells exert potent immunosuppressive functions, including the suppression of T cell proliferation and activation, the promotion of angiogenesis, and the facilitation of tumor cell invasion and metastasis.[1]

High expression of CCL2 and infiltration of CCR2-expressing cells are often correlated with poor prognosis in various cancers. Therefore, therapeutic targeting of the CCL2-CCR2 axis with antagonists like BMS-CCR2-22 presents a promising strategy to reprogram the TME from an immunosuppressive to an immune-supportive state, potentially enhancing the efficacy of other immunotherapies such as checkpoint inhibitors.

BMS-CCR2-22: A Potent CCR2 Antagonist

BMS-CCR2-22 is a high-affinity, selective antagonist of the human CCR2 receptor. Its primary mechanism of action is to block the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling cascades that mediate cell migration and other pro-tumorigenic functions.

In Vitro Activity of BMS-CCR2-22

The potency of BMS-CCR2-22 has been characterized in several in vitro functional assays. The following table summarizes the key quantitative data.

| Assay Type | Description | IC50 (nM) | Reference |

| Receptor Binding | Inhibition of radiolabeled CCL2 binding to human CCR2. | 5.1 | [2] |

| Calcium Flux | Inhibition of CCL2-induced intracellular calcium mobilization in CCR2-expressing cells. | 18 | [2] |

| Chemotaxis | Inhibition of CCL2-induced migration of human monocytes. | 1 | |

| Ligand Internalization | Inhibition of fluorescently labeled hMCP-1 (CCL2) internalization in human monocytes. | ~2 |

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and differentiation. The diagram below illustrates the major downstream pathways activated by CCR2 signaling.

Experimental Workflow for In Vitro Evaluation of BMS-CCR2-22

The following diagram outlines a typical experimental workflow for the in vitro characterization of a CCR2 antagonist like BMS-CCR2-22.

Proposed Mechanism of Action in the Tumor Microenvironment

The therapeutic rationale for using BMS-CCR2-22 in cancer immunology is based on its ability to remodel the TME. The diagram below illustrates the proposed mechanism.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize CCR2 antagonists like BMS-CCR2-22.

In Vitro Assays

This assay measures the ability of a compound to inhibit CCL2-induced intracellular calcium mobilization in CCR2-expressing cells.

-

Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Recombinant human CCL2 (MCP-1).

-

BMS-CCR2-22.

-

Positive control (e.g., Ionomycin).

-

-

Protocol:

-

Cell Preparation: Culture cells to the appropriate density. On the day of the assay, harvest and wash the cells with assay buffer.

-

Dye Loading: Resuspend cells in assay buffer containing the calcium-sensitive dye and Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Wash the cells twice with assay buffer to remove extracellular dye.

-

Plating: Resuspend the cells in assay buffer and plate into a 96- or 384-well black, clear-bottom plate.

-

Compound Addition: Add serial dilutions of BMS-CCR2-22 to the wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10-20 seconds.

-

Agonist Addition: Add a pre-determined concentration of CCL2 (typically EC80) to all wells simultaneously.

-

Kinetic Reading: Continue to record the fluorescence signal for 2-5 minutes to capture the calcium flux.

-

Data Analysis: The change in fluorescence intensity over time is measured. The IC50 value is calculated by plotting the inhibition of the CCL2-induced calcium response against the concentration of BMS-CCR2-22.

-

This assay assesses the ability of a compound to block the migration of CCR2-expressing cells towards a CCL2 gradient.

-

Cell Type: Primary human monocytes or a CCR2-expressing cell line.

-

Apparatus: Transwell inserts (e.g., 5 µm pore size for monocytes) in a 24- or 96-well plate.

-

Reagents:

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA).

-

Recombinant human CCL2.

-

BMS-CCR2-22.

-

Cell viability/counting reagent (e.g., Calcein AM or CellTiter-Glo).

-

-

Protocol:

-

Cell Preparation: Isolate or culture cells and resuspend them in chemotaxis buffer.

-

Compound Incubation: Pre-incubate the cells with various concentrations of BMS-CCR2-22 for 30 minutes at 37°C.

-

Assay Setup:

-

Add chemotaxis buffer containing CCL2 to the lower chamber of the Transwell plate.

-

Add the pre-incubated cell suspension to the upper chamber (the Transwell insert).

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.

-

Cell Quantification:

-

Remove the upper chamber.

-

Quantify the number of migrated cells in the lower chamber using a fluorescent dye and a plate reader, or by manual counting with a microscope.

-

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of BMS-CCR2-22, and the IC50 value is determined.

-

In Vivo and Ex Vivo Assays

This model is used to evaluate the anti-tumor efficacy and immunological effects of BMS-CCR2-22 in an immunocompetent host.

-

Animal Model: C57BL/6 or BALB/c mice.

-

Tumor Cell Line: A syngeneic tumor cell line that secretes CCL2 (e.g., MC38 colon adenocarcinoma, 4T1 breast carcinoma).

-

Treatment:

-

Vehicle control.

-

BMS-CCR2-22 (dosed orally or via intraperitoneal injection).

-

Optional: Combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).

-

-

Protocol:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a pre-determined size (e.g., 100 mm³), randomize mice into treatment groups and begin dosing.

-

Efficacy Readouts:

-

Continue to monitor tumor growth. The primary endpoint is often tumor growth inhibition (TGI).

-

Monitor animal survival.

-

-

Pharmacodynamic Readouts: At the end of the study (or at interim time points), tumors and spleens are harvested for ex vivo analysis.

-

This protocol is for the characterization and quantification of immune cell populations within the TME.

-

Sample: Freshly harvested tumors.

-

Reagents:

-

Tumor digestion buffer (e.g., RPMI with collagenase D and DNase I).

-

Red blood cell lysis buffer (ACK buffer).

-

FACS buffer (e.g., PBS with 2% FBS).

-

Fc block (anti-CD16/CD32).

-

Fluorescently conjugated antibodies against immune cell surface and intracellular markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, CD3, CD4, CD8, FoxP3).

-

Viability dye.

-

-

Protocol:

-

Tumor Digestion: Mince the tumor tissue and incubate in digestion buffer at 37°C with agitation to create a single-cell suspension.

-

Cell Filtration and Lysis: Filter the cell suspension through a 70 µm cell strainer. Lyse red blood cells using ACK buffer.

-

Cell Counting and Staining:

-

Count viable cells.

-

Stain with a viability dye.

-

Block Fc receptors with Fc block.

-

Incubate with a cocktail of surface marker antibodies.

-

For intracellular markers (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.

-

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate on specific immune cell populations and quantify their abundance and phenotype.

-

IHC is used to visualize and quantify the infiltration of TAMs within the tumor tissue architecture.

-

Sample: Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Reagents:

-

Primary antibodies against macrophage markers (e.g., CD68 for pan-macrophages, CD163 for M2-like macrophages).

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Chromogen substrate (e.g., DAB).

-

Hematoxylin counterstain.

-

-

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate buffer).

-

Blocking: Block endogenous peroxidase activity and non-specific protein binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with the secondary antibody, followed by the chromogen substrate to develop the color.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Image Analysis: Acquire images using a microscope and quantify the number of positive cells in different tumor regions (e.g., tumor core vs. invasive margin).

-

Conclusion and Future Directions

BMS-CCR2-22 is a potent and selective antagonist of CCR2 with demonstrated in vitro activity. The inhibition of the CCL2-CCR2 axis holds significant therapeutic promise in oncology by virtue of its potential to remodel the immunosuppressive tumor microenvironment. By blocking the recruitment of TAMs and MDSCs, CCR2 antagonists can potentially unleash anti-tumor T cell responses and enhance the efficacy of immune checkpoint inhibitors and other cancer therapies.

Future research should focus on obtaining and publishing comprehensive in vivo preclinical data for BMS-CCR2-22, including its effects on tumor growth, survival, and detailed characterization of the TME in various cancer models. Furthermore, studies exploring the optimal combination strategies, including sequencing and dosing with other immunotherapies, will be crucial for the clinical translation of CCR2 antagonists in cancer treatment. The development of predictive biomarkers to identify patients most likely to respond to CCR2-targeted therapies will also be a critical area of investigation.

References

An In-depth Technical Guide on BMS CCR2/CCR5 Antagonism and Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Bristol-Myers Squibb's C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5) antagonists, with a focus on their impact on macrophage polarization. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes critical signaling pathways and workflows.

Introduction: The CCR2/CCR5 Axis in Macrophage Biology

Macrophages, highly plastic cells of the innate immune system, play a pivotal role in inflammation, tissue repair, and tumorigenesis. Their functional phenotype is broadly categorized into two main states: the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory or pro-tumoral macrophages. The balance between these polarization states is critical in disease pathogenesis.

The C-C chemokine ligand 2 (CCL2)-CCR2 and C-C chemokine ligand 5 (CCL5)-CCR5 signaling axes are central to the recruitment of monocytes—macrophage precursors—from the bone marrow to sites of inflammation and tumors.[1] Beyond recruitment, this signaling pathway is instrumental in shaping the tumor microenvironment by influencing the polarization of tumor-associated macrophages (TAMs).[2][3] Dysregulation of this axis often leads to the accumulation of immunosuppressive M2-like TAMs, which promote tumor growth, angiogenesis, and metastasis.[2]

Bristol-Myers Squibb has developed potent antagonists for these receptors, including the high-affinity CCR2 antagonist BMS CCR2 22 and the dual CCR2/CCR5 antagonist BMS-813160, which is currently under clinical investigation.[2] These antagonists block the signaling cascade initiated by CCL2 and CCL5, thereby inhibiting the migration of monocytes and macrophages and modulating their polarization state, representing a promising strategy for therapeutic intervention in various diseases, including cancer and inflammatory conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS CCR2 antagonists, providing insights into their potency and effects on macrophage-related processes.

Table 1: In Vitro Potency of BMS CCR2 Antagonists

| Compound | Target | Assay | IC50 | Reference |

| This compound | CCR2 | Binding Affinity | 5.1 nM | |

| This compound | CCR2 | Chemotaxis | 1 nM | |

| This compound | CCR2 | Calcium Flux | 18 nM | |

| BMS-813160 | CCR2/CCR5 | Binding (CCR2) | - | |

| BMS-813160 | CCR2/CCR5 | Binding (CCR5) | - |

Table 2: Clinical and Preclinical Dosing of BMS-813160

| Study Type | Model | Dosage | Outcome | Reference |

| Phase I Clinical Trial | Locally Advanced Pancreatic Cancer | 150mg and 300mg PO BID | Recommended Phase 2 Dose: 300mg PO BID | |

| Preclinical | Thioglycollate-induced Peritonitis (human-CCR2 knock-in mouse) | 10, 50, and 160 mg/kg PO BID | Dose-dependent reduction of inflammatory monocyte and macrophage infiltration |

Table 3: Effect of CCR2 Inhibition on Macrophage Polarization Markers

| Treatment | Macrophage Type | Marker | Fold Change | Reference |

| 58C-scFv (CCR2 antagonist) | Murine Macrophages | iNOS/Arg-1 (M1/M2 ratio) | 1.0 x 10^4 | |

| 58C-scFv (CCR2 antagonist) | Murine Macrophages | iNOS/Mgl2 (M1/M2 ratio) | 5.1 x 10^4 | |

| 58C-scFv (CCR2 antagonist) | Murine Macrophages | IL-6/Arg-1 (M1/M2 ratio) | 3.4 x 10^5 | |

| 58C-scFv (CCR2 antagonist) | Murine Macrophages | IL-6/Mgl2 (M1/M2 ratio) | 1.7 x 10^6 |

Signaling Pathways and Experimental Workflows

Visual representations of the core biological processes and experimental procedures are provided below to facilitate a deeper understanding.

CCL2/CCR2 Signaling Pathway in Macrophage Polarization

The binding of CCL2 to its receptor CCR2 on monocytes and macrophages triggers a cascade of intracellular signaling events that influence their migration, differentiation, and polarization.

Caption: CCL2/CCR2 signaling pathway leading to macrophage migration and M2 polarization, and its inhibition by BMS antagonists.

Experimental Workflow for Assessing BMS Antagonist Effects on Macrophage Polarization

A typical experimental workflow to investigate the impact of a BMS CCR2 antagonist on macrophage polarization involves several key steps, from cell isolation to functional analysis.

References

- 1. Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulating macrophage polarization through CCR2 inhibition and multivalent engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BMS CCR2 Antagonists in Preclinical Neuroinflammation Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including traumatic brain injury (TBI), multiple sclerosis (MS), ischemic stroke, and Alzheimer's disease (AD). A key mediator of this process is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2/CCR2 signaling axis is instrumental in recruiting peripheral monocytes and macrophages to sites of inflammation in the CNS, where they can contribute to both tissue damage and repair. Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy to modulate neuroinflammation and its detrimental effects.

This technical guide focuses on the preclinical evaluation of two notable CCR2 antagonists from Bristol-Myers Squibb: BMS CCR2 22 and its clinical candidate derivative, BMS-741672 (also known as CCX872). We will delve into their mechanism of action, present available quantitative data from various in vitro and in vivo models, detail relevant experimental protocols, and visualize the key pathways and workflows.

Core Compounds

This compound is a potent and specific CCR2 antagonist identified through discovery chemistry efforts. It serves as a valuable research tool for investigating the role of CCR2 in disease models.

BMS-741672 (CCX872) is an orally bioavailable CCR2 antagonist that has been advanced into clinical development. Its favorable pharmacokinetic and pharmacodynamic properties make it a significant compound for translational research in neuroinflammatory and other inflammatory conditions.

Data Presentation

The following tables summarize the available quantitative data for this compound and BMS-741672, providing a comparative overview of their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of BMS CCR2 Antagonists

| Compound | Assay | Target | Species | IC50 (nM) | Reference |

| This compound | Binding Affinity | CCR2 | Human | 5.1[1][2] | [1][2] |

| Calcium Flux | CCR2 | Human | 18[1] | ||

| Chemotaxis | CCR2 | Human | 1 | ||

| BMS-741672 (CCX872) | Chemotaxis | CCR2 | Human | 0.67 |

Table 2: Pharmacokinetic Properties of BMS-741672 (CCX872)

| Species | Route of Administration | Bioavailability (%) | Half-life (t1/2) (hours) | Reference |

| Rat | Oral | 51 | 5.1 (IV) | |

| Cynomolgus Monkey | Oral | 46 | 3.2 (IV) |

Table 3: In Vivo Efficacy of BMS-741672 (CCX872) in a Traumatic Brain Injury (TBI) Model

| Animal Model | Compound | Dosing | Key Findings | Reference |

| hCCR2 Knock-in Mice | BMS-741672 (CCX872) | 30 mg/kg and 100 mg/kg, initiated 2 hours post-TBI | - Reduced macrophage infiltration into the brain- Improved cognitive memory (Morris water maze)- Reduced expression of interferon-responsive gene, Irf7 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for use with Graphviz.

CCR2 Signaling Pathway in Neuroinflammation

Caption: CCR2 signaling cascade in neuroinflammation.

Experimental Workflow for TBI Model with BMS-741672

Caption: Experimental workflow for evaluating BMS-741672 in a TBI model.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies relevant to the study of BMS CCR2 antagonists in neuroinflammation models.

In Vitro Assays

-

CCR2 Binding Assay:

-

Objective: To determine the binding affinity (IC50) of the antagonist to the CCR2 receptor.

-

General Protocol:

-

Human peripheral blood mononuclear cells (PBMCs) or a cell line overexpressing human CCR2 (e.g., THP-1 cells) are used as the source of the receptor.

-

A radiolabeled or fluorescently tagged CCL2 ligand (e.g., 125I-CCL2) is incubated with the cells in the presence of varying concentrations of the test compound (this compound or BMS-741672).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2.

-

After incubation, cells are washed to remove unbound ligand, and the amount of bound labeled ligand is quantified using a scintillation counter or fluorescence reader.

-

The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand.

-

-

-

Calcium Flux Assay:

-

Objective: To measure the functional antagonism of CCR2 signaling by assessing the inhibition of CCL2-induced intracellular calcium mobilization.

-

General Protocol:

-

CCR2-expressing cells (e.g., THP-1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells are pre-incubated with various concentrations of the antagonist.

-

CCL2 is added to stimulate the cells, and the change in intracellular calcium concentration is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The EC50 of CCL2-induced calcium flux is determined, and the IC50 of the antagonist is calculated as the concentration that inhibits 50% of the maximal CCL2 response.

-

-

-

Chemotaxis Assay:

-

Objective: To assess the ability of the antagonist to block the migration of CCR2-expressing cells towards a CCL2 gradient.

-

General Protocol:

-

A chemotaxis chamber (e.g., Boyden chamber or a multi-well plate with a porous membrane) is used.

-

The lower chamber contains a solution with CCL2 as the chemoattractant.

-

CCR2-expressing cells (e.g., human monocytes or THP-1 cells) are pre-incubated with different concentrations of the antagonist and then placed in the upper chamber.

-

The cells are allowed to migrate through the membrane towards the CCL2 gradient for a defined period.

-

The number of migrated cells in the lower chamber is quantified by cell counting, fluorescent labeling, or a colorimetric assay.

-

The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the cell migration induced by CCL2.

-

-

In Vivo Neuroinflammation Models

-

Traumatic Brain Injury (TBI) Model (Controlled Cortical Impact):

-

Objective: To evaluate the effect of CCR2 antagonism on post-traumatic neuroinflammation, neuronal damage, and cognitive deficits.

-

Animal Model: Humanized CCR2 knock-in mice are used to ensure the relevance of the antagonist's activity to the human receptor.

-

Surgical Procedure:

-

Mice are anesthetized, and a craniotomy is performed over the desired cortical region.

-

A controlled cortical impact device is used to deliver a standardized mechanical injury to the exposed dura.

-

-

Drug Administration: BMS-741672 (CCX872) is administered orally at specified doses (e.g., 30 mg/kg and 100 mg/kg) starting at a defined time point post-injury (e.g., 2 hours).

-

Outcome Measures:

-

Cell Infiltration: At various time points post-injury, brains are harvested, and the infiltrating immune cell populations (specifically macrophages and microglia) are quantified using flow cytometry with cell-specific markers (e.g., CD45, CD11b, Ly6C).

-

Gene Expression: Brain tissue from the injury site is analyzed by quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., Irf7).

-

Cognitive Function: Behavioral tests, such as the Morris water maze, are conducted at later time points (e.g., 4 weeks) to assess learning and memory deficits.

-

-

-

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis:

-

Objective: To investigate the potential of CCR2 antagonism to ameliorate the clinical and pathological features of MS. While specific studies with this compound or BMS-741672 in EAE are not publicly detailed, a patent from Bristol-Myers Squibb for a related compound (BMS-753426) indicates activity in a multiple sclerosis model in hCCR2 knock-in mice.

-

General Protocol for EAE Induction:

-

Mice (e.g., C57BL/6 or hCCR2 knock-in) are immunized with an emulsion of a myelin-derived peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

-

Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.

-

-

Potential Drug Administration: The CCR2 antagonist would be administered orally daily, starting either at the time of immunization (prophylactic) or upon the onset of clinical signs (therapeutic).

-